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molecular formula C14H15NO3S B1352458 Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 54032-88-1

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1352458
M. Wt: 277.34 g/mol
InChI Key: JSRLIKYMFUPJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558059

Procedure details

Into a mixed solvent of 50 ml of aqueous 28% ammonia and 450 ml of ethanol, 13.9 g of ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate which had been prepared by heating a mixture of p-methoxybenzamide, ethyl α-chloroacetoacetate, phosphorus pentasulfide and n-butyl alcohol under a reflux for 5 hours was dissolved. Then, in a similar manner as in Example 3 the object was obtained as colourless aciculate melting at 179.5° to 180.5° C. in an amount of 8.6 g corresponding to the yield of 69%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]([C:16]([O:18]CC)=O)=[C:13]([CH3:15])[N:14]=2)=[CH:6][CH:5]=1.COC1C=CC(C([NH2:29])=O)=CC=1.ClC(C(C)=O)C(OCC)=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S>C(O)CCC.C(O)C>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]([C:16]([NH2:29])=[O:18])=[C:13]([CH3:15])[N:14]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
13.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 5 hours
Duration
5 h
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
Then, in a similar manner as in Example 3 the object was obtained as colourless aciculate melting at 179.5° to 180.5° C. in an amount of 8.6 g corresponding to the yield of 69%

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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